(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid
Overview
Description
(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid is an organic compound characterized by its benzamido and methoxy functional groups
Mechanism of Action
Target of Action
Similar compounds such as aspirin target enzymes like cyclooxygenase (cox) which play a crucial role in the synthesis of prostaglandins .
Mode of Action
Compounds with similar structures, such as aspirin, act by irreversibly inactivating the cox enzyme, leading to a decrease in the production of prostaglandins and thromboxanes .
Biochemical Pathways
Similar compounds like aspirin affect the cyclooxygenase pathway, leading to a decrease in the production of pro-inflammatory prostaglandins and thromboxanes .
Pharmacokinetics
Similar compounds like aspirin are rapidly absorbed, metabolized in the liver, and excreted in the urine . The bioavailability of such compounds can be influenced by factors such as dose, route of administration, and individual patient characteristics .
Result of Action
Similar compounds like aspirin have anti-inflammatory, analgesic, and antipyretic effects due to their ability to inhibit the synthesis of prostaglandins .
Action Environment
Environmental factors such as ph can influence the ionization and hence the absorption and distribution of similar compounds . Additionally, the presence of other substances in the environment, such as other drugs or food, can also influence the pharmacokinetics and pharmacodynamics of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride and methoxyacetic acid.
Formation of Intermediate: The initial step involves the reaction of benzoyl chloride with methoxyacetic acid to form an intermediate compound.
Amidation: The intermediate is then subjected to amidation using an appropriate amine, such as (S)-alanine, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid: shares similarities with other benzamido and methoxy-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S)-2-benzamido-4-methoxy-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-10(14)7-9(12(16)17)13-11(15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTMPGSCDGAMQQ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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